molecular formula C15H15N5O3S B2429031 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 578005-37-5

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2429031
CAS No.: 578005-37-5
M. Wt: 345.38
InChI Key: PLBJNJAKRQGYSP-UHFFFAOYSA-N
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Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field has focused on synthesizing and characterizing compounds with structural similarities to "2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide." These efforts aim to understand the chemical and physical properties of these compounds, which include methods of synthesizing energetic materials and exploring their thermal stabilities and detonation performances. For instance, Yu et al. (2017) detailed the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, showcasing their moderate thermal stabilities and insensitive nature towards impact and friction, which could indicate potential applications in less hazardous materials (Yu et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Another significant area of research is investigating the antimicrobial activities of these compounds. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, discovering that some displayed activity against tested microorganisms. This highlights the potential for developing new antimicrobial agents from this class of compounds (Başoğlu et al., 2013).

Anti-exudative Properties

Chalenko et al. (2019) focused on synthesizing pyrolin derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides to explore their anti-exudative activity. Their research found that a significant percentage of the new synthesized derivatives exhibited anti-exudative properties, surpassing the reference drug in some cases. This suggests potential therapeutic applications in reducing exudation in pathological conditions (Chalenko et al., 2019).

Anticancer Activity

Further, some derivatives of "this compound" have been explored for their potential anticancer activities. Holla et al. (2003) synthesized a series of compounds and evaluated their anticancer activity against a panel of cancer cell lines, revealing that some compounds exhibited potent activity, suggesting the potential for developing new anticancer therapies (Holla et al., 2003).

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-22-11-6-3-2-5-10(11)17-13(21)9-24-15-19-18-14(20(15)16)12-7-4-8-23-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBJNJAKRQGYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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